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Abstract
3-Methoxypyridazine is a heterocyclic compound of interest in medicinal chemistry and

materials science.[1] A thorough understanding of its thermochemical properties and stability is

crucial for its application and development. This document aims to provide a comprehensive

overview of the existing thermochemical data for 3-Methoxypyridazine. However, a detailed

literature search reveals a significant gap in the experimental and computational data regarding

its specific thermochemical properties. While general information on pyridazine and its

derivatives is available, specific quantitative data on the enthalpy of formation, entropy, and

Gibbs free energy for 3-Methoxypyridazine remains largely unreported in publicly accessible

scientific literature. This guide summarizes the available information and discusses the stability

of the pyridazine ring system, providing a foundational understanding for researchers in the

absence of direct data.

Introduction to 3-Methoxypyridazine
3-Methoxypyridazine is a derivative of pyridazine, a six-membered heterocyclic ring

containing two adjacent nitrogen atoms.[2] The introduction of a methoxy group at the 3-

position can influence the molecule's electronic properties, basicity, and biological activity.[3]

Pyridazine itself is a colorless liquid, miscible with water and benzene, and possesses a high
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dipole moment.[2] The pyridazine ring is generally considered to be electron-deficient due to

the inductive effects of the nitrogen atoms, which makes it resistant to electrophilic substitution

unless activating groups are present.[2]

Physicochemical Properties of 3-Methoxypyridazine
While specific thermochemical data is scarce, some fundamental physicochemical properties of

3-Methoxypyridazine have been reported.

Property Value Reference

Molecular Formula C₅H₆N₂O [1]

Molecular Weight 110.12 g/mol [1]

Appearance
Colorless to red to green clear

liquid
[1]

Boiling Point 87 °C at 13 mmHg [1]

Density 1.15 g/mL [1]

Refractive Index n20D 1.52 [1]

Thermochemical Data: A Notable Absence
A comprehensive search of scientific databases for experimental or computational studies on

the thermochemistry of 3-Methoxypyridazine did not yield specific values for its standard

enthalpy of formation (ΔfH°), standard molar entropy (S°), or Gibbs free energy of formation

(ΔfG°).

While studies on the thermochemistry of other methoxylated nitrogen-containing heterocycles

exist, such as methoxypyridines, direct extrapolation of this data to the pyridazine system is not

straightforward due to the differing arrangement and interaction of the nitrogen atoms.[4] The

proximity of the two nitrogen atoms in the pyridazine ring introduces unique electronic effects

that influence the overall stability and thermochemical behavior of the molecule.[2]
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General Stability and Reactivity of the Pyridazine
Ring
In the absence of specific data for 3-Methoxypyridazine, we can infer some stability

characteristics from the general chemistry of pyridazines.

Aromaticity and Stability: Pyridazine is an aromatic compound, which confers a degree of

stability. However, the presence of two adjacent nitrogen atoms leads to a π-electron

deficient system, influencing its reactivity.[5]

Basicity: Pyridazine is a weak base.[2] The methoxy group, being an electron-donating

group, is expected to slightly increase the basicity of the ring nitrogens in 3-
Methoxypyridazine compared to the parent pyridazine.

Chemical Reactivity: The electron-deficient nature of the pyridazine ring makes it generally

resistant to electrophilic attack.[2] Nucleophilic substitution reactions are more common,

particularly at positions activated by electron-withdrawing groups. The stability of 3-
Methoxypyridazine under various conditions (e.g., pH, temperature, light) has not been

extensively documented.

Logical Relationship for Thermochemical Data
Determination
The determination of thermochemical data for 3-Methoxypyridazine would typically follow

established experimental and computational workflows. The logical relationship between these

methods is outlined below.
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Experimental Determination

Computational Chemistry

Combustion Calorimetry

Enthalpy of Formation (ΔfH°)

Differential Scanning Calorimetry Knudsen Effusion Method

Computed ΔfG°

Quantum Chemical Calculations
(e.g., G3, G4, CBS)

Statistical Mechanics

Computed ΔfH°

Computed S°Comparison

Verified Thermochemical Data

Click to download full resolution via product page

Caption: Workflow for determining thermochemical properties.

Conclusion and Future Outlook
This technical guide highlights a significant lack of publicly available thermochemical data for 3-
Methoxypyridazine. While some basic physicochemical properties are known, crucial

parameters such as the enthalpy of formation, entropy, and Gibbs free energy of formation are

yet to be determined. The general stability of the pyridazine ring suggests that 3-
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Methoxypyridazine is a relatively stable compound, but specific data on its degradation

pathways and reactivity under various conditions are needed.

For researchers and professionals in drug development, this knowledge gap underscores the

need for dedicated experimental and computational studies to fully characterize the

thermochemical profile of 3-Methoxypyridazine. Such data would be invaluable for predicting

its stability in different formulations, understanding its potential metabolic pathways, and

optimizing its synthesis and handling. Future work should focus on calorimetric measurements

and high-level quantum chemical calculations to establish a reliable set of thermochemical data

for this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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